6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole-pyridine core. Its structure features:
- 4-(4-Hydroxy-3-methoxyphenyl): A polar substituent with hydrogen-bonding capacity (hydroxyl) and electron-donating properties (methoxy).
- 3-Methyl: A simple alkyl group enhancing hydrophobic interactions.
- 5-Carbonitrile: An electron-withdrawing group influencing electronic distribution.
- 6-Amino: A nucleophilic group enabling hydrogen bonding and derivatization.
Synthesis typically involves multi-component reactions (e.g., using aldehydes, malononitrile, and pyrazole precursors in ionic liquids or ethanol/DMF systems) .
Properties
IUPAC Name |
6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-12-5-7-16(9-13(12)2)28-23-20(14(3)27-28)21(17(11-24)22(25)26-23)15-6-8-18(29)19(10-15)30-4/h5-10,29H,1-4H3,(H2,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSRJXCJDWRSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrazolo-pyridine and pyrano-pyrazole derivatives, focusing on substituent effects, synthesis, and properties.
Key Findings :
Substituent Impact on Reactivity :
- Electron-withdrawing groups (e.g., nitro in , dinitrophenyl in ) increase electrophilicity, accelerating cyclization but may reduce solubility.
- Hydroxy/methoxy groups (e.g., 4-hydroxy-3-methoxyphenyl in the target compound) enhance hydrogen bonding and solubility .
Synthetic Efficiency: Ionic liquids like [bmim][BF4] improve yields (93% in ) by facilitating one-pot reactions. Traditional reflux methods (e.g., ethanol/DMF) offer moderate yields (80%) but require longer reaction times .
Spectral and Crystallographic Data: 1H NMR: Aromatic protons in nitro-substituted analogs (e.g., δ 8.3 ppm in ) are downfield-shifted compared to methoxy/hydroxy analogs (δ 6.8–7.6 ppm) due to electron withdrawal. Crystal Structures: Monoclinic systems (e.g., space group C2/c for nitro derivatives) dominate, with π-stacking observed in nitro-phenyl-substituted compounds .
Hydroxy/methoxy-substituted derivatives (e.g., target compound) are explored for antioxidant or anti-inflammatory applications, though explicit data are lacking in the evidence .
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